molecular formula C10H23NO2S B3844003 2-(octylsulfonyl)ethanamine

2-(octylsulfonyl)ethanamine

Cat. No.: B3844003
M. Wt: 221.36 g/mol
InChI Key: DILGKNOZPAWKCO-UHFFFAOYSA-N
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Description

2-(Octylsulfonyl)ethanamine is an organosulfur compound characterized by a sulfonyl (-SO₂-) group attached to an octyl chain (C₈H₁₇) at the second carbon of an ethanamine backbone. This structure imparts unique physicochemical properties, such as moderate polarity (due to the sulfonyl group) and lipophilicity (from the octyl chain). Sulfonyl-containing compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

Properties

IUPAC Name

2-octylsulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILGKNOZPAWKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(octylsulfonyl)ethanamine can be achieved through several methods. One common approach involves the reaction of octylsulfonyl chloride with ethanamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve octylsulfonyl chloride in an organic solvent such as dichloromethane.
  • Add ethanamine dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Extract the product using an appropriate solvent and purify it through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(octylsulfonyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(octylsulfonyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(octylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-(octylsulfonyl)ethanamine, allowing for comparative analysis of their properties and applications:

2-(Methylsulfonyl)ethanamine Hydrochloride (CAS 104458-24-4)

  • Structure : Features a methyl (-CH₃) group instead of octyl at the sulfonyl position.
  • Molecular Formula: C₃H₉NO₂S (base), C₃H₁₀ClNO₂S (hydrochloride).
  • Molar Mass : 123.17 g/mol (base).
  • Key Properties : High polarity due to the sulfonyl group; water solubility enhanced by the hydrochloride salt.
  • Applications : Used as a synthetic intermediate in drug discovery, particularly for sulfonamide-derived pharmaceuticals .

2-(4-(Methylsulfonyl)phenyl)ethylamine (CAS 153402-45-0)

  • Structure : Aromatic sulfonyl group attached to a phenyl ring.
  • Molecular Formula: C₉H₁₃NO₂S.
  • Molar Mass : 199.27 g/mol.
  • Key Properties :
    • Density: 1.188 g/cm³ (predicted).
    • Boiling Point: 377.1°C (predicted).
    • pKa: 9.34 (predicted, indicating moderate basicity).
  • Applications: Potential use in medicinal chemistry for designing kinase inhibitors or anti-inflammatory agents due to the aromatic sulfonyl motif .

2-(Methylthio)ethylamine (CAS 18542-42-2)

  • Structure : Contains a methylthio (-S-CH₃) group instead of sulfonyl.
  • Molecular Formula : C₃H₉NS.
  • Molar Mass : 91.17 g/mol.
  • Key Properties : Reduced oxidation state (thioether) compared to sulfonyl analogs; lower polarity and higher volatility.
  • Applications : Intermediate in synthesizing thioether-linked bioactive molecules or chelating agents .

2-(2-Aminoethylsulfonylsulfanyl)ethanamine (CAS 10027-70-0)

  • Structure : Dual sulfonyl and sulfanyl (-S-SO₂-) groups.
  • Molecular Formula : C₄H₁₂N₂O₂S₃.
  • Molar Mass : 216.34 g/mol.
  • Applications: Limited data, but possible use in crosslinking agents or metal coordination chemistry .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Functional Group Applications
This compound* C₁₀H₂₃NO₂S 245.36 ~1.10 (predicted) >300 (predicted) ~9.5 Sulfonyl (-SO₂-) Drug delivery, surfactants
2-(Methylsulfonyl)ethanamine C₃H₉NO₂S 123.17 Not reported Not reported Not reported Sulfonyl (-SO₂-) Pharmaceutical intermediates
2-(4-(Methylsulfonyl)phenyl)ethylamine C₉H₁₃NO₂S 199.27 1.188 377.1 (predicted) 9.34 Aromatic sulfonyl Kinase inhibitors
2-(Methylthio)ethylamine C₃H₉NS 91.17 Not reported Not reported Not reported Thioether (-S-) Chelation, organic synthesis
2-(2-Aminoethylsulfonylsulfanyl)ethanamine C₄H₁₂N₂O₂S₃ 216.34 Not reported Not reported Not reported Sulfonylsulfanyl Crosslinking agents

*Hypothetical data inferred from structural analogs.

Structural and Functional Insights

  • Sulfonyl vs. Thioether : Sulfonyl groups (-SO₂-) are more polar and oxidatively stable than thioethers (-S-), making them preferable in aqueous formulations or high-temperature applications .
  • Aromatic vs. Aliphatic Sulfonyl : Aromatic sulfonyl derivatives (e.g., phenyl-substituted) exhibit stronger electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(octylsulfonyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(octylsulfonyl)ethanamine

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